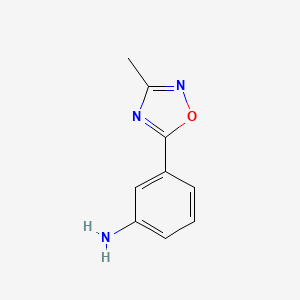

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

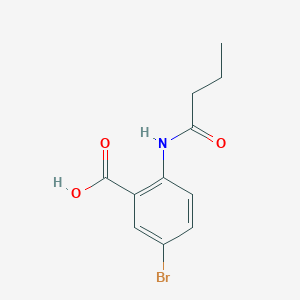

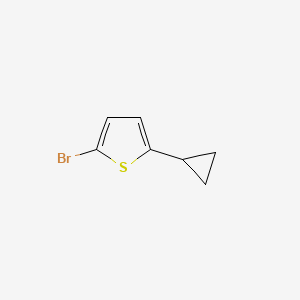

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 76629-35-1 . It has a molecular weight of 175.19 and its IUPAC name is 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 . This indicates that the compound has a 1,2,4-oxadiazole ring attached to an aniline group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical And Chemical Properties Analysis

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a powder that is stored at room temperature . It has a melting point of 101-103°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Kavitha, Kannan, and Gnanavel (2016) focused on synthesizing a series of N-substituted aniline derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, for potential biological applications. These compounds were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities, indicating a broad spectrum of potential medical uses (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

Antimicrobial Activity

In another study by Kavitha et al. (2016), synthesized derivatives of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline were tested for their antimicrobial activities. The study found that these compounds exhibited moderate to good activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (S. Kavitha, N. Zulfareen, K. Kannan, & S. Gnanavel, 2016).

Potential in Antitumor Applications

Maftei et al. (2013) synthesized and characterized novel bioactive 1,2,4-oxadiazole derivatives, including compounds based on 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, for their antitumor activity. The study highlighted the significant potential of these compounds in treating cancer, with specific derivatives showing potent efficacy in vitro (Catalin V. Maftei, E. Fodor, P. Jones, et al., 2013).

Polymerization Applications

Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, a class of compounds related to 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, by selective reduction. The resultant amines were identified as promising monomers for oxidative and radical polymerizations, suggesting applications in materials science (M. Tarasenko, E. R. Kofanov, S. Baikov, et al., 2017).

Energetic Material Applications

Yu et al. (2017) explored the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound structurally related to 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. The study revealed that derivatives based on this structure are potential candidates for insensitive energetic materials, indicating their applicability in defense and aerospace industries (Qiong Yu, G. Cheng, X. Ju, et al., 2017).

Antioxidant Activity

Padma and Gadea (2020) synthesized a novel series of compounds, including N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline, and evaluated their antioxidant activities. This study suggests the potential of such compounds in combating oxidative stress-related diseases (B. Padma & S. Gadea, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQBMEOGPUBDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506540 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

CAS RN |

76629-35-1 |

Source

|

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)